molecular formula C8H7ClN2 B3210983 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1082208-17-0

7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3210983
CAS No.: 1082208-17-0
M. Wt: 166.61 g/mol
InChI Key: OJCIJQMGBAKHAA-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1082208-17-0) is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the class of 7-azaindoles, a significant scaffold in medicinal chemistry known for its diverse biological activities . The structure features a chloro and a methyl substituent on the fused bicyclic aromatic system, making it a valuable and versatile building block for the synthesis of more complex molecules . Researchers utilize this compound primarily in pharmaceutical research, particularly in the design and development of novel antiproliferative agents . The pyrrolopyridine core is found in numerous pharmacologically active compounds and natural products, and its derivatives have been investigated as protein-kinase inhibitors, antiviral agents, and anti-inflammatory compounds . The mechanism of action for derivatives can include interaction with biomolecules like DNA, as seen in related pyrrolopyridine analogues which have been studied for their binding with calf thymus DNA . This product is intended for research applications only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed; refer to the Safety Data Sheet for comprehensive hazard information .

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6(9)8-7(11-5)2-3-10-8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCIJQMGBAKHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 7 Chloro 5 Methyl 1h Pyrrolo 3,2 B Pyridine

Reactivity of the Pyrrole (B145914) Moiety within Pyrrolo[3,2-b]pyridines

The pyrrole portion of the pyrrolo[3,2-b]pyridine scaffold is inherently electron-rich, making it susceptible to electrophilic attack. Generally, electrophilic aromatic substitution on the pyrrole ring of related azaindole systems, such as 1H-pyrrolo[2,3-b]pyridines, occurs predominantly at the C3-position. nih.govacs.org This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. Reactions like halogenation, nitration, and sulfonation can be directed to this position. nih.gov

Furthermore, the N-H proton of the pyrrole ring is moderately acidic and can be removed by strong bases. This deprotonation generates a nucleophilic anion that can subsequently react with various electrophiles, allowing for N-alkylation or N-acylation, providing a common route for derivatization.

Reactivity of the Pyridine (B92270) Moiety within Pyrrolo[3,2-b]pyridines

In contrast to the pyrrole ring, the pyridine moiety is electron-deficient due to the electronegativity of the nitrogen atom. This characteristic renders the pyridine ring less reactive towards electrophilic substitution. uoanbar.edu.iq When such reactions are forced under vigorous conditions, substitution typically occurs at positions meta to the nitrogen atom (C6 and C8 in the parent pyridine system) to avoid the formation of a destabilized intermediate with a positive charge on the nitrogen. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. In 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine, the chloro group at the C7 position is ortho to the pyridine nitrogen, activating it for displacement by nucleophiles. The basic nitrogen atom can also be protonated in acidic media or undergo alkylation and acylation to form pyridinium (B92312) salts.

Functional Group Transformations at the Chloro and Methyl Positions

Nucleophilic Substitution Reactions of Halogenated Pyrrolopyridines

The C7-chloro group is a key site for functionalization through nucleophilic substitution reactions. Due to the activating effect of the adjacent pyridine nitrogen, this position is amenable to displacement. A particularly powerful method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This reaction allows for the formation of C-N bonds by coupling the chlorinated pyrrolopyridine with a wide array of primary and secondary amines. Catalyst systems, often employing bulky phosphine (B1218219) ligands, have been developed to facilitate these couplings under mild conditions. acsgcipr.orgnih.gov

Aryl HalideAmineCatalyst SystemConditionsYieldReference
4-Chloro-7-azaindole derivativeSecondary AminePd(OAc)2/RuPhostert-butanol68% nih.gov
Aryl ChloridePrimary Amine[Pd(allyl)Cl]2/t-BuXPhosToluene, 100°CGood Conversion nih.gov
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd2(dba)3/LigandDioxaneExcellent nih.gov

Electrophilic and Radical Modifications Involving Methyl Groups

The methyl group at the C5 position offers another avenue for derivatization. While specific studies on 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine are limited, general reactions of methyl groups on heterocyclic rings can be inferred. The acidity of the methyl protons can be enhanced by the electron-withdrawing nature of the pyridine ring, facilitating condensation reactions with aldehydes under basic conditions. mdpi.com

Free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce a halogen to the methyl group, forming a halomethyl derivative. wikipedia.org This intermediate is a versatile precursor for further nucleophilic substitutions. Additionally, oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, significantly altering the electronic properties and providing a new point for chemical modification, such as amide or ester formation. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to oxidize methylene (B1212753) groups adjacent to azaindole rings to the corresponding ketone. rsc.org

Reactivity Towards Acylating and Reducing Agents

Both nitrogen atoms in the 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold can potentially react with acylating agents. The pyrrole nitrogen can be acylated following deprotonation, while the more basic pyridine nitrogen can be acylated to form N-acylpyridinium salts. These salts can be highly reactive intermediates themselves.

Reduction reactions can target different parts of the molecule. Catalytic hydrogenation, often employing palladium on carbon (Pd/C), can reduce the pyridine ring to a piperidine (B6355638) ring under specific conditions. cardiff.ac.uknih.gov This transformation significantly alters the geometry and basicity of the molecule. The chloro substituent at C7 may also be susceptible to hydrogenolysis (removal by catalytic hydrogenation), depending on the catalyst and reaction conditions, leading to the corresponding 5-methyl-1H-pyrrolo[3,2-b]pyridine. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Transformations (e.g., Palladium-catalyzed reactions)

The chloro substituent at the C7 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecules. nih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling : This reaction pairs the chlorinated pyrrolopyridine with an aryl or vinyl boronic acid (or boronate ester) to form a biaryl or vinyl-substituted product, respectively. researchgate.netnih.gov This is one of the most widely used methods for C-C bond formation.

Sonogashira Coupling : This involves the coupling of the chloro-azaindole with a terminal alkyne, providing access to alkynyl-substituted derivatives. nih.govresearchgate.netbeilstein-journals.orgunl.ptwikipedia.org These products can undergo further transformations, such as cyclization reactions.

Heck Coupling : This reaction forms a C-C bond by coupling the halide with an alkene.

Buchwald-Hartwig Amination : As mentioned previously, this is a key method for C-N bond formation. wikipedia.org

These catalytic transformations are crucial for the synthesis and derivatization of azaindoles, allowing for the systematic modification of the scaffold to explore structure-activity relationships in drug discovery and materials science. nih.govnih.gov

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura4-Chloro-2-iodo-7-azaindole derivativePhenylboronic acidPd2(dba)3/K2CO32-Aryl-4-chloro-7-azaindole nih.gov
SonogashiraAmino-halopyridineTerminal AlkynePdCl2(PPh3)2/CuIAlkynyl-aminopyridine nih.gov
Buchwald-HartwigHalo-7-azaindoleAminePd(OAc)2/RuPhosAmino-7-azaindole nih.gov
Suzuki-Miyaura3-Bromo-6-(thiophen-2-yl)pyridazineArylboronic acidPd(PPh3)43-Aryl-6-(thiophen-2-yl)pyridazine nih.gov

Structure Activity Relationship Sar and Structural Optimization Studies Based on the Pyrrolo 3,2 B Pyridine Scaffold

Design Principles for Pyrrolopyridine-based Molecular Scaffolds

The design of pyrrolopyridine-based molecular scaffolds is fundamentally guided by their intended biological target. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets with high affinity. The core pyrrolo[3,2-b]pyridine nucleus, a bicyclic aromatic system, provides a rigid framework that can be strategically functionalized to achieve desired interactions with a target protein.

Key design principles often involve:

Bioisosteric Replacement: The pyrrolopyridine core is often utilized as a bioisostere of other key heterocycles like purines or indoles. This allows for the modulation of physicochemical properties such as solubility, metabolic stability, and hydrogen bonding capacity, while maintaining the essential binding interactions.

Scaffold Hopping: Researchers frequently employ scaffold hopping to move from a known active chemical series to the pyrrolopyridine core to explore new intellectual property space and potentially improve pharmacological properties.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational modeling and X-ray crystallography play a crucial role in guiding the design of pyrrolopyridine derivatives. This allows for the rational placement of substituents to maximize interactions with key amino acid residues in the binding site.

Influence of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of pyrrolopyridine derivatives are highly dependent on the nature and position of various substituents on the core scaffold. For the hypothetical 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine, the chloro and methyl groups at the 7- and 5-positions, respectively, would be expected to significantly influence its properties.

Chloro Group at C7: The electron-withdrawing nature of the chlorine atom can modulate the electronics of the pyridine (B92270) ring, potentially influencing pKa and hydrogen bonding capabilities. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a target protein. Furthermore, a chloro substituent can impact metabolic stability and lipophilicity.

Substitutions at Other Positions: The pyrrole (B145914) nitrogen (N1) is a common site for substitution, often with groups that can modulate solubility or form additional interactions. The C2 and C3 positions on the pyrrole ring, and the C6 position on the pyridine ring, are also key points for derivatization to explore structure-activity relationships and optimize potency and selectivity. The choice of substituents at these positions is critical for targeting specific enzymes and achieving desired pharmacological profiles.

SAR Analysis of Pyrrolopyridine Derivatives as Enzyme Inhibitors

While no specific data exists for 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine, the broader class of pyrrolopyridines has been extensively studied as inhibitors of various enzymes.

Kinase Inhibitors (e.g., FGFR, JAK, MPS1)

The pyrrolopyridine scaffold is a common core in many kinase inhibitors. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a critical interaction for many ATP-competitive inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: In the context of FGFR inhibitors, the pyrrolopyridine core can mimic the adenine (B156593) region of ATP. Substituents are typically added to occupy the hydrophobic regions of the ATP-binding pocket.

Janus Kinase (JAK) Inhibitors: For JAK inhibitors, specific substitutions on the pyrrolopyridine scaffold are crucial for achieving selectivity among the different JAK family members (JAK1, JAK2, JAK3, and TYK2).

Monopolar Spindle 1 (MPS1) Kinase Inhibitors: Pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective inhibitors of MPS1 kinase, a key regulator of the spindle assembly checkpoint. Structure-based design has been instrumental in optimizing these compounds.

Interactive Data Table: Representative Pyrrolopyridine-based Kinase Inhibitors (Illustrative)

Compound ClassTarget KinaseKey Structural FeaturesReference Scaffold
Pyrrolo[2,3-d]pyrimidinesJAKVaried substituents at C4 and C5 for selectivity7-deazapurine
Pyrrolo[3,2-c]pyridinesMPS1Specific substitutions to stabilize inactive conformation1H-pyrrolo[3,2-c]pyridine
Pyrido[2,3-d]pyrimidinesFGFRCovalent warheads for irreversible inhibitionPyrido[2,3-d]pyrimidine

Phosphodiesterase Inhibitors

Pyrrolopyridine derivatives have also been explored as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP). The design of PDE inhibitors often focuses on mimicking the purine (B94841) ring of the natural substrates. The pyrrolopyridine scaffold can serve as a suitable template for this purpose, with substituents tailored to achieve selectivity for different PDE isozymes. For instance, derivatives of 8H-pyrido[2,3-d]pyrimidin-7-one have been investigated as potent and selective PDE5 inhibitors.

Other Enzyme Systems

The versatility of the pyrrolopyridine scaffold has led to its investigation against a range of other enzyme targets:

Human Neutrophil Elastase: Certain pyrrolopyridine derivatives have shown inhibitory activity against this serine protease.

BACE1: As a key enzyme in the production of amyloid-beta peptides, BACE1 is a target for Alzheimer's disease therapy, and pyrrolopyridine-based inhibitors have been explored.

Topoisomerase I: Some compounds containing the pyrrolopyridine core have demonstrated the ability to inhibit this DNA-modifying enzyme.

HIV-1 Integrase: The development of inhibitors for this viral enzyme has also included pyrrolopyridine-based structures.

Structure-Based Design Approaches in Pyrrolopyridine Research

Modern drug discovery heavily relies on structure-based design, and the field of pyrrolopyridine research is no exception. The availability of crystal structures of target enzymes in complex with inhibitors provides invaluable insights for the rational design of new and improved compounds.

By analyzing the co-crystal structures, medicinal chemists can:

Identify key hydrogen bond interactions, hydrophobic contacts, and other non-covalent interactions between the inhibitor and the protein.

Understand the binding mode and conformation of the pyrrolopyridine scaffold within the active site.

Design new derivatives with modified substituents to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

For example, in the development of MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, structure-based design was used to optimize a high-throughput screening hit into a potent and selective clinical candidate. This involved iterative cycles of chemical synthesis, biological testing, and X-ray crystallography to guide the structural modifications.

Computational and Theoretical Investigations of 7 Chloro 5 Methyl 1h Pyrrolo 3,2 B Pyridine and Its Analogs

Quantum Chemical Studies on Electronic Structure and Tautomerism (e.g., 7-azaindole)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrrolopyridine systems, particularly the well-studied analog 7-azaindole (B17877), these studies often focus on electronic structure and the phenomenon of tautomerism.

Tautomerism, the migration of a proton, is a key characteristic of many nitrogen-containing heterocycles. In 7-azaindole, two primary tautomers, the 1H and 7H forms, are considered. researchgate.net Density Functional Theory (DFT) is a common method used to model these systems, providing a balance of computational cost and accuracy. Studies on 7-azaindole have employed DFT and Time-Dependent DFT (TD-DFT) to investigate its ground and excited electronic states, as well as the associated dipole moments. researchgate.net

Theoretical investigations into the tautomerism of 7-methyl-1,2,3-triazole[4,5-c]pyridine, another related heterocyclic system, have been conducted using DFT at the B3LYP/6-31G(d,p) level to determine the stability and properties of its different tautomeric forms. su.edu.ly Similar DFT calculations on the electronic structure of various molecules are performed at levels like B3LYP/6-31g(d,p) to obtain local atomic reactivity indices and understand the relationship between electronic structure and biological activity. impactjournals.us

The excited-state tautomerization of 7-azaindole has been a subject of intense theoretical study. Quantum mechanical calculations, including complete active space self-consistent field (CASSCF) and second-order multireference perturbation theory (MRPT2), have been used to explore the mechanisms of proton transfer. nih.gov These studies reveal that in solvents like methanol, excited-state double proton transfer (ESDPT) occurs through a concerted but asynchronous mechanism. nih.gov The choice of computational method is critical, as some, like TD-DFT, have shown limitations in accurately predicting transition state structures or barriers for excited-state tautomerization in these systems. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine, might bind to a biological target, typically a protein. The pyrrolopyridine scaffold is a common feature in molecules designed as kinase inhibitors. nih.gov

Computational studies on pyrrolopyridine derivatives have extensively explored their potential as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases. nih.govnih.gov Molecular docking is used to predict the binding pose and affinity of these compounds within the ATP-binding site of kinases like JAK1. nih.gov For instance, docking studies of imidazo-pyrrolopyridine derivatives against JAK1 have helped elucidate key binding interactions. nih.gov

Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex over time. nih.govmdpi.com These simulations, often run for nanoseconds, provide insights into the dynamic behavior of the complex, including fluctuations in atomic positions and the persistence of key interactions like hydrogen bonds. nih.govresearchgate.net For example, a 100 ns MD simulation was used to explore the binding conformations and stability of novel pyrrolopyridine derivatives in the JAK1 active site. nih.gov The results of these simulations can be further analyzed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy, offering a more quantitative prediction of binding affinity. nih.govmdpi.com

Studies on pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have also utilized molecular docking and MD simulations to understand their inhibitory mechanisms at a molecular level. mdpi.com These computational approaches are crucial for the rational design of more potent and selective kinase inhibitors based on the pyrrolopyridine scaffold. nih.govnih.gov

Table 1: Representative Molecular Docking and Dynamics Data for Pyrrolopyridine Analogs as Kinase Inhibitors
Compound TypeTarget KinaseKey Interacting ResiduesMD Simulation LengthComputational Method
Imidazo-pyrrolopyridineJAK1Not SpecifiedNot SpecifiedDocking, 3D-QSAR, MD, MM/GBSA nih.gov
Pyrrolopyridine DerivativeJAK1Not Specified100 nsDocking, MD, Binding Energy Calculation nih.gov
7H-pyrrolo[2,3-d]pyrimidinePAK4Hinge Region ResiduesNot SpecifiedDocking, MD, MM/PBSA mdpi.com
Pyrrolo[2,3-d]pyrimidin-4-amineJAK1Glu957, Leu959, Gly887Not SpecifiedDocking, MD, MM-PBSA researchgate.net

Pharmacophore Modeling for Pyrrolopyridine Scaffolds

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.comnih.gov This model then serves as a 3D query for screening large compound databases to find new, structurally diverse molecules with the potential for similar biological activity. nih.gov

For scaffolds like pyrrolopyridine, which are prevalent in kinase inhibitors, pharmacophore models are developed based on a set of known active compounds (ligand-based) or the structure of the target's binding site (structure-based). mdpi.comijrpr.com A typical pharmacophore model for a kinase inhibitor includes features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). nih.govijrpr.com

For example, a pharmacophore modeling study on Pyrrole-Indoline-2-One derivatives, which also target kinases, identified a five-feature model (ADHRR.2) as being predictive of Aurora kinase inhibition. ijrpr.com Such models are often developed in conjunction with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activity. nih.govijrpr.com The statistical significance of a pharmacophore model is validated using various metrics, including correlation coefficients (r²) and its ability to predict the activity of a test set of compounds. nih.gov Once validated, the pharmacophore hypothesis can be used for virtual screening to identify novel lead compounds for further development. nih.gov

Table 2: Common Pharmacophore Features for Kinase Inhibitors Based on Heterocyclic Scaffolds
Pharmacophore FeatureAbbreviationDescriptionImportance in Kinase Binding
Hydrogen Bond AcceptorAAn atom or group that can accept a hydrogen bond. ijrpr.comForms crucial hydrogen bonds with the kinase hinge region.
Hydrogen Bond DonorDAn atom or group that can donate a hydrogen bond. ijrpr.comInteracts with backbone atoms in the kinase active site.
Hydrophobic GroupHA nonpolar group that engages in hydrophobic interactions. ijrpr.comOccupies hydrophobic pockets within the ATP-binding site.
Aromatic RingRA planar, cyclic, conjugated ring system. ijrpr.comParticipates in π-π stacking or hydrophobic interactions.
Positive/Negative IonizableP/NA group that can carry a formal positive or negative charge. ijrpr.comForms electrostatic interactions with charged residues.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.

For the synthesis of heterocyclic systems like pyrrolopyridines, computational studies can validate or refine proposed experimental mechanisms. researchgate.net For instance, the synthesis of pyrrole-pyrazines has been modeled using DFT to study the mechanisms of the Stetter and Paal-Knorr reactions involved. In such studies, geometries of all stationary points along the reaction coordinate are optimized, and vibrational frequency calculations are performed to confirm whether a structure is a minimum (no imaginary frequencies) or a transition state (one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a transition state correctly connects the intended reactant and product.

The synthesis of pyrrolopyridine derivatives can involve metal-catalyzed cyclization reactions. researchgate.net Computational methods can be employed to investigate the role of the catalyst and the energetics of each step in the catalytic cycle, providing a detailed, atomistic understanding of how the product is formed. Similarly, mechanisms for the formation of related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have been proposed, often involving the addition of an amino group to a cyano group followed by cyclization. researchgate.net These proposed pathways can be rigorously tested and explored using computational chemistry to provide a deeper understanding of the reaction.

In Silico Prediction of Relevant Physico-chemical Parameters

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. In silico tools and web-based platforms allow for the rapid prediction of these properties, helping to prioritize compounds with favorable drug-like characteristics and identify potential liabilities before committing to costly and time-consuming experimental synthesis and testing. researchgate.netmdpi.comnih.gov

For novel compounds based on the pyrrolopyridine scaffold, various physicochemical and pharmacokinetic properties can be predicted. These often include Lipinski's "Rule of Five" parameters (molecular weight, logP, number of hydrogen bond donors and acceptors), which assess the potential for oral bioavailability. researchgate.netnih.gov Other important predicted properties include aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. nih.govnih.gov

Several studies on pyrrolopyrimidine and related heterocyclic derivatives have incorporated in silico ADMET predictions. researchgate.netnih.govresearchgate.net For example, ADMET studies on pyrrolopyrimidine-linked triazole derivatives were used to evaluate their potential as orally active JAK inhibitors. researchgate.net Similarly, comprehensive ADMET predictions were conducted for pyrrolopyrimidine derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors. nih.gov Toxicity predictions, such as the potential for hepatotoxicity or cardiotoxicity (e.g., hERG inhibition), are also a critical component of these in silico assessments. mdpi.commdpi.com These computational predictions provide a valuable initial filter in the drug design process, guiding the selection of the most promising candidates for further experimental investigation. nih.govresearchgate.net

Table 3: Commonly Predicted In Silico Physicochemical and ADMET Properties
Property CategorySpecific ParameterImportance in Drug Discovery
PhysicochemicalMolecular Weight (MW)Influences solubility and permeability (Lipinski's Rule: <500) researchgate.net
Octanol-Water Partition Coefficient (logP)Measure of lipophilicity, affects absorption and distribution (Lipinski's Rule: <5) researchgate.net
Hydrogen Bond Donors (HBD)Impacts membrane permeability (Lipinski's Rule: <5) researchgate.net
Hydrogen Bond Acceptors (HBA)Impacts membrane permeability (Lipinski's Rule: <10) researchgate.net
AbsorptionHuman Intestinal Absorption (%)Predicts uptake from the gastrointestinal tract. mdpi.com
Caco-2 PermeabilityIn vitro model for intestinal absorption. mdpi.com
DistributionBlood-Brain Barrier (BBB) PermeabilityIndicates potential for CNS effects.
MetabolismCYP450 Enzyme InhibitionPredicts potential for drug-drug interactions. nih.gov
ToxicityhERG InhibitionAssesses risk of cardiotoxicity. mdpi.com
HepatotoxicityPredicts potential for liver damage. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Pyrrolo 3,2 B Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons.

In a typical ¹H NMR spectrum for a related compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, characteristic signals would appear in distinct regions. For instance, the proton on the pyrrole (B145914) nitrogen (N-H) would likely be observed as a broad singlet. The aromatic protons on the pyridine (B92270) and pyrrole rings would exhibit specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their positions and neighboring protons. The introduction of a methyl group at the 5-position in 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine would introduce a new singlet in the upfield region of the spectrum, typically around 2-3 ppm, which is characteristic of methyl groups attached to an aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrrolo[3,2-b]pyridine core would be indicative of their electronic environment, with carbons adjacent to nitrogen or chlorine atoms appearing at different fields compared to others. The methyl group's carbon would produce a distinct signal in the aliphatic region of the spectrum. While specific spectral data for 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine is not publicly available, the expected shifts can be predicted based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine (Note: This table is predictive as experimental data is not available in public literature.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H~6.5 - 7.0 (d)~100 - 105
C3-H~7.2 - 7.6 (d)~120 - 125
C6-H~7.0 - 7.4 (s)~115 - 120
5-CH₃~2.3 - 2.6 (s)~15 - 20
1-NH~10.0 - 12.0 (br s)N/A
C3aN/A~125 - 130
C5N/A~140 - 145
C7N/A~145 - 150
C7aN/A~148 - 152

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine and to gain insights into its structure through fragmentation analysis. The molecular formula of the compound is C₈H₇ClN₂, leading to a calculated molecular weight of approximately 166.61 g/mol .

In a mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a primary peak (M⁺) for the ³⁵Cl isotope and a smaller peak (M+2) at two mass units higher for the ³⁷Cl isotope, with an intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula. For a related compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, a low-resolution mass spectrum showed a [M+H]⁺ peak at m/z 153, consistent with its molecular weight.

Table 2: Expected Mass Spectrometry Data for 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine

ParameterExpected Value
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.61 g/mol
[M]⁺ Peak (for ³⁵Cl)m/z ≈ 166
[M+2]⁺ Peak (for ³⁷Cl)m/z ≈ 168
Isotopic Ratio (M⁺/M+2⁺)~3:1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine by measuring the absorption of infrared radiation by the molecule's bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The spectrum of this compound is expected to show several key absorption bands. A notable feature would be the N-H stretching vibration from the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. Finally, the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine (Note: This table is predictive as experimental data is not available in public literature.)

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Pyrrole)3200 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 3000
C=C and C=N Stretch1400 - 1650
C-Cl Stretch600 - 800

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While no crystal structure for 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine has been reported in the public domain, analysis of similar heterocyclic structures suggests a planar fused ring system.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid) or base to improve peak shape. The compound would elute at a specific retention time, and the purity can be calculated from the area of the peak relative to any impurity peaks.

For the purification of this compound on a larger scale, column chromatography using silica (B1680970) gel is commonly employed. The choice of eluent (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) is optimized through thin-layer chromatography (TLC) to achieve the best separation of the desired product from any byproducts or unreacted starting materials. For a related compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, purification was achieved using fast column chromatography with an eluent of ethyl acetate (B1210297) and hexane.

Table 4: Common Chromatographic Methods for Pyrrolo[3,2-b]pyridine Derivatives

TechniqueStationary PhaseTypical Mobile Phase/EluentPurpose
High-Performance Liquid Chromatography (HPLC)C18Acetonitrile/Water or Methanol/Water (gradient or isocratic)Purity assessment, quantitative analysis
Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl Acetate (varying ratios)Reaction monitoring, solvent system optimization
Column ChromatographySilica GelHexane/Ethyl Acetate (varying ratios)Purification and isolation

Emerging Research Directions and Future Challenges for Pyrrolo 3,2 B Pyridine Chemistry

Applications as Versatile Building Blocks in Complex Molecule Synthesis

The chemical architecture of 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine offers multiple reactive sites, making it an exceptionally versatile building block for constructing more complex molecular entities. Organic chemists leverage the chloro- and methyl-substituents, as well as the pyrrole (B145914) and pyridine (B92270) rings, to elaborate the core structure through various synthetic transformations.

Key reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are commonly employed to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov For instance, the chlorine atom at the 7-position can be readily displaced by various amines or coupled with boronic acids to attach new functional groups. These modifications are fundamental in creating libraries of derivatives for drug discovery programs. nih.govmdpi.com The synthesis of potent kinase inhibitors often relies on this strategy, where different aryl or heteroaryl groups are appended to the pyrrolopyridine core to optimize binding affinity and selectivity for the target enzyme. nih.govrsc.org

The pyrrole nitrogen can also be functionalized, which is crucial for modulating the physicochemical properties of the final compound, such as solubility and metabolic stability. nih.gov The strategic and sequential application of these synthetic methods allows for the controlled and precise assembly of complex molecules with desired biological activities, starting from the relatively simple 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine framework.

Role in Privileged Scaffold Redesign and Diverse Biological Target Exploration

Pyrrolopyridines are recognized as privileged scaffolds because they can serve as ligands for numerous, distinct biological receptors by presenting functional groups in a specific spatial arrangement. pitt.edu The redesign of the 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a prominent strategy in medicinal chemistry to explore a wide range of biological targets and develop novel therapeutics. nih.govresearchgate.net

By systematically modifying the substituents on the core structure, researchers can fine-tune the molecule's interaction with different biological targets. This approach has led to the discovery of potent inhibitors for various enzyme families and modulators for receptors.

Key Biological Targets for Pyrrolopyridine Derivatives:

Biological Target Class Specific Examples Therapeutic Area
Kinase InhibitorsCSF1R, FGFR, JAK1, V600E B-RAFOncology, Inflammation nih.govrsc.orgnapier.ac.uk
Cytoskeletal ProteinsTubulinOncology tandfonline.comnih.gov
Metabolic EnzymesAcetyl-CoA Carboxylase 1 (ACC1)Oncology, Metabolic Diseases nih.gov
ReceptorsToll-Like Receptors (TLR-2, TLR-4)Inflammation, Immunology nih.govnih.gov

For example, derivatives of the pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in cancer therapy. nih.govmdpi.com Similarly, modifications to the scaffold have yielded compounds that inhibit Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs), which are implicated in various cancers and autoimmune diseases. rsc.orgresearchgate.net Other derivatives have been designed to act as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division. tandfonline.comnih.gov The versatility of the pyrrolopyridine core allows for the exploration of diverse biological space, leading to the identification of lead compounds for a multitude of diseases. researchgate.net

Challenges in Sustainable and Scalable Synthesis of Pyrrolopyridines

One of the primary challenges is the reliance on expensive and often toxic heavy metal catalysts, such as palladium, for crucial cross-coupling reactions. nih.gov While effective, these catalysts can be difficult to remove completely from the final product, a critical requirement for pharmaceutical applications. Furthermore, the synthesis often requires harsh reaction conditions, including high temperatures and the use of strong bases or acids, which are energy-intensive and can lead to the formation of undesirable byproducts. nih.gov

Addressing these issues is crucial for the industrial production of pyrrolopyridine-based drugs. Future research is focused on developing greener synthetic methods, such as using more benign solvents, developing catalyst-free reactions, or employing flow chemistry techniques to improve efficiency and reduce environmental impact. nih.govnih.govrsc.orgmdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design for Novel Pyrrolopyridine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel pyrrolopyridine derivatives. astrazeneca.commdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates more rapidly and cost-effectively than traditional methods. ijirt.orgnih.gov

Computational Approaches in Pyrrolopyridine Design:

Technique Application Outcome
Molecular Docking Simulates the binding of a ligand to the active site of a target protein.Predicts binding affinity and identifies key interactions. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the chemical structure of a compound to its biological activity.Predicts the activity of newly designed compounds. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Assesses the stability of the ligand-protein complex. nih.govnih.govresearchgate.net
Pharmacophore Mapping Identifies the essential 3D arrangement of functional groups required for biological activity.Guides the design of new molecules with improved potency. mdpi.com

By using machine learning algorithms, researchers can build predictive models for various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govnih.gov This allows for the in silico screening of virtual libraries of pyrrolopyridine derivatives, prioritizing compounds with the most favorable drug-like properties for synthesis and experimental testing. mdpi.com

Q & A

Q. What are the common synthetic routes for 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of halogenated pyridine precursors. For example:
  • Step 1 : Start with a methyl-substituted pyrrolopyridine scaffold.
  • Step 2 : Introduce chlorine via electrophilic substitution or halogen exchange. Chlorination agents like phenylphosphonic dichloride (used in similar compounds) can achieve regioselective substitution at the 7-position .
  • Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach functional groups while preserving the core structure. Continuous flow reactors may enhance yield and purity .
  • Key Reagents : Sodium hydride (base), DMF (solvent), and controlled heating (80–105°C) .

Q. Which spectroscopic and analytical techniques are critical for characterizing 7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl at C5, chlorine at C7). Aromatic protons in the pyrrole and pyridine rings show distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for C8_8H7_7ClN2_2: 166.03 g/mol).
  • X-ray Crystallography : Resolves regiochemistry in crystalline derivatives, critical for confirming substitution patterns .

Q. What are the typical chemical reactions involving the chlorine substituent in this compound?

  • Methodological Answer : The C7 chlorine is reactive in nucleophilic substitution:
  • Aryl Displacement : Replace Cl with amines, alkoxides, or thiols under basic conditions (e.g., K2_2CO3_3 in DMSO) .
  • Cross-Coupling : Use Pd catalysts to couple with boronic acids, forming biaryl systems .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) removes chlorine, yielding dehalogenated analogs for SAR studies .

Advanced Research Questions

Q. How can researchers design analogs of this compound to improve selectivity for kinase targets (e.g., TRKs, SGK-1)?

  • Methodological Answer :
  • Scaffold Modifications : Introduce substituents at C3 or C6 to modulate steric/electronic effects. For example:
  • C5 Methyl : Enhances hydrophobic interactions in kinase pockets .
  • C7 Chlorine : Increases electrophilicity for covalent binding to cysteine residues .
  • SAR Strategy : Test halogen (Br, F) or electron-withdrawing groups (CF3_3) at C7 to compare binding affinities .
  • Selectivity Screening : Use kinase profiling panels (≥50 kinases) to identify off-target effects. Orthogonal assays (e.g., SPR, ITC) validate binding kinetics .

Q. How should researchers address contradictory data in biological activity assays (e.g., cell proliferation vs. enzyme inhibition)?

  • Methodological Answer :
  • Assay Validation : Confirm compound stability in assay media (e.g., LC-MS monitoring).
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS; low uptake may explain discrepancies between enzyme and cell-based results .
  • Metabolite Screening : Identify active metabolites (e.g., demethylated or oxidized derivatives) that may contribute to observed effects .

Q. What strategies are effective for regioselective functionalization of the pyrrolopyridine core?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions (e.g., C3), followed by electrophilic quenching .
  • Protecting Groups : Temporarily block reactive sites (e.g., sulfonylation of NH in pyrrole) to direct substitutions to pyridine rings .
  • Computational Guidance : DFT calculations predict reactive sites based on frontier molecular orbitals (FMOs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.